REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[O:12][CH3:13].CC(C)([O-])C.[K+].[CH3:20][C:21]1[N:26]=[C:25]([C:27](=[O:29])[CH3:28])[CH:24]=[CH:23][CH:22]=1.C(O)(=O)C>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1>[CH3:13][O:12][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH2:28][C:27]([C:25]3[CH:24]=[CH:23][CH:22]=[C:21]([CH3:20])[N:26]=3)=[O:29])[CH:3]=2)[N:8]=[CH:7][CH:6]=1 |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
298 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=CC=NC2=CC1)OC
|
Name
|
|
Quantity
|
3.7 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
7 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
24 mg
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C(C)=O
|
Name
|
|
Quantity
|
600 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pressure tube was then sealed
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 70° C. for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
EXTRACTION
|
Details
|
Title compound was extracted with 3×30 mL of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated via rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (silica gel)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=NC2=CC=C(C=C12)CC(=O)C1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |